molecular formula C15H17FN2O5 B3027920 Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate CAS No. 1437323-24-4

Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate

Cat. No.: B3027920
CAS No.: 1437323-24-4
M. Wt: 324.30 g/mol
InChI Key: GGEKEJZZHPPQRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is an organic compound with the molecular formula C15H17FN2O5. This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a malonate ester. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate typically involves the reaction of 2-aminomethylene-malonic acid diethyl ester with 4-fluorophenyl isocyanate. The reaction is carried out in 1,2-dichloroethane with N,N-diisopropylethylamine as a base. The mixture is heated at 100°C for 6 hours to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: The ureido group can engage in condensation reactions with aldehydes and ketones.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents under acidic conditions.

    Hydrolysis: Acidic or basic aqueous solutions.

    Condensation Reactions: Aldehydes or ketones in the presence of a base or acid catalyst.

Major Products:

    Substitution Reactions: Substituted fluorophenyl derivatives.

    Hydrolysis: Diethyl malonate and 4-fluorophenylurea.

    Condensation Reactions: Various ureido derivatives depending on the aldehyde or ketone used.

Scientific Research Applications

Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the ureido group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Diethyl 2-((3-chloro-4-fluorophenyl)ureido)methylene)malonate
  • Diethyl 2-((3-bromo-4-fluorophenyl)ureido)methylene)malonate
  • Diethyl 2-((3-iodo-4-fluorophenyl)ureido)methylene)malonate

Comparison: Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. Compared to its chloro, bromo, and iodo analogs, the fluorine atom provides a balance of reactivity and stability, making it a valuable compound in various research applications .

Properties

IUPAC Name

diethyl 2-[[(4-fluorophenyl)carbamoylamino]methylidene]propanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O5/c1-3-22-13(19)12(14(20)23-4-2)9-17-15(21)18-11-7-5-10(16)6-8-11/h5-9H,3-4H2,1-2H3,(H2,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGEKEJZZHPPQRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CNC(=O)NC1=CC=C(C=C1)F)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Reactant of Route 5
Reactant of Route 5
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Diethyl 2-((3-(4-fluorophenyl)ureido)methylene)malonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.